
9-Bromo-2-fluoro-7-nitro-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2-fluoro-7-nitro-9H-fluorene: is an organic compound with the molecular formula C13H7BrFNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, fluorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-7-nitro-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-7-nitrofluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the 9-position of the fluorene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 9-Bromo-2-fluoro-7-nitro-9H-fluorene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the fluorene ring, leading to the formation of fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Products include 9-azido-2-fluoro-7-nitrofluorene or 9-thiocyanato-2-fluoro-7-nitrofluorene.
Reduction: The major product is 9-bromo-2-fluoro-7-amino-9H-fluorene.
Oxidation: The major product is 9-bromo-2-fluoro-7-nitrofluorenone.
Aplicaciones Científicas De Investigación
Chemistry: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its properties contribute to the development of high-performance electronic devices.
Mecanismo De Acción
The mechanism of action of 9-Bromo-2-fluoro-7-nitro-9H-fluorene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- 2-Bromo-7-nitro-9H-fluorene
- 9-Bromo-2-fluoro-9H-fluorene
- 2,7-Dibromo-9H-fluorene
Uniqueness: 9-Bromo-2-fluoro-7-nitro-9H-fluorene is unique due to the presence of both fluorine and nitro groups on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its potential biological activity.
Propiedades
Número CAS |
1644-55-9 |
|---|---|
Fórmula molecular |
C13H7BrFNO2 |
Peso molecular |
308.10 g/mol |
Nombre IUPAC |
9-bromo-2-fluoro-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7BrFNO2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16(17)18)6-12(10)13/h1-6,13H |
Clave InChI |
BMDIBGFDJCEJLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


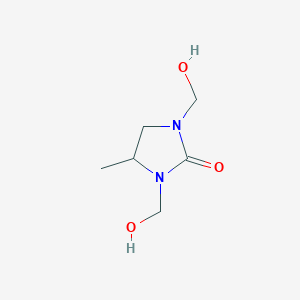
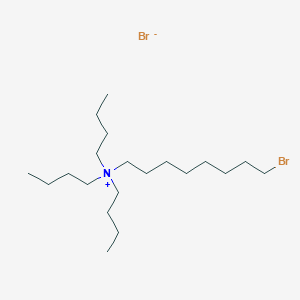



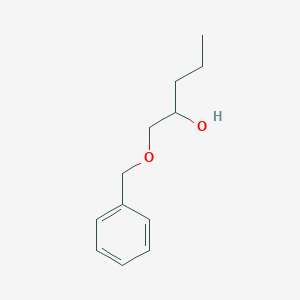
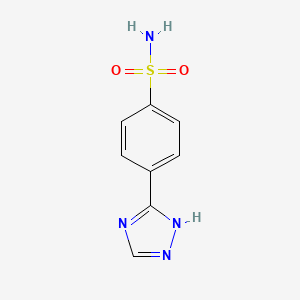
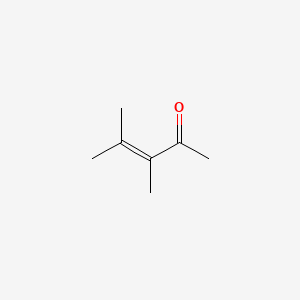


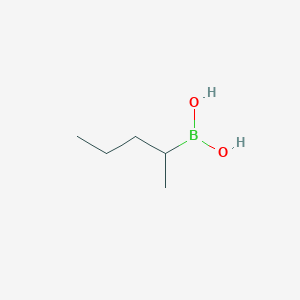

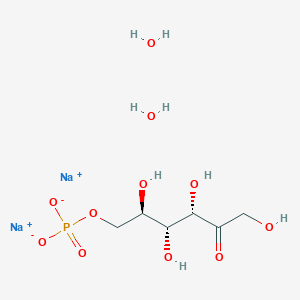
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
